![molecular formula C18H17F2N3O3S B10955090 5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10955090.png)
5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[4-(Difluoromethoxy)-3-ethoxyphenyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound belonging to the class of 1,2,4-triazoles.
Preparation Methods
The synthesis of 5-[4-(Difluoromethoxy)-3-ethoxyphenyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multiple steps. One common method starts with the reaction of 4-methoxyaniline with hydrazinecarbothioamide to form the corresponding hydrazine derivative. This intermediate is then acylated with 2-benzoyl chloride to yield the acylated product, which undergoes cyclization to form the triazole ring .
Chemical Reactions Analysis
5-[4-(Difluoromethoxy)-3-ethoxyphenyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ylhydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy and ethoxy groups.
S-Alkylation: The triazole thiol group can be alkylated using alkyl halides in the presence of a base like cesium carbonate.
Scientific Research Applications
5-[4-(Difluoromethoxy)-3-ethoxyphenyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 5-[4-(Difluoromethoxy)-3-ethoxyphenyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
5-[4-(Difluoromethoxy)-3-ethoxyphenyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to its specific functional groups and structural features. Similar compounds include:
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Known for its antifungal and antimicrobial activities.
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Studied for its potential use in drug development.
These compounds share the triazole core but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C18H17F2N3O3S |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17F2N3O3S/c1-3-25-15-10-11(8-9-14(15)26-17(19)20)16-21-22-18(27)23(16)12-6-4-5-7-13(12)24-2/h4-10,17H,3H2,1-2H3,(H,22,27) |
InChI Key |
UVRGHZNPFUPYJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NNC(=S)N2C3=CC=CC=C3OC)OC(F)F |
Origin of Product |
United States |
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